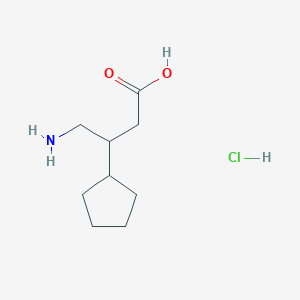

4-Amino-3-cyclopentylbutanoic acid hydrochloride

Description

BenchChem offers high-quality 4-Amino-3-cyclopentylbutanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-cyclopentylbutanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-cyclopentylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-6-8(5-9(11)12)7-3-1-2-4-7;/h7-8H,1-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHGCRZEXXXKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Amino-3-cyclopentylbutanoic Acid Hydrochloride

CAS: 2060041-09-8

Class: Gabapentinoid /

Executive Summary

4-Amino-3-cyclopentylbutanoic acid hydrochloride (CAS 2060041-09-8) is a synthetic amino acid and a structural analogue of the neurotransmitter

This compound is primarily investigated as a ligand for the

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-Amino-3-cyclopentylbutanoic acid hydrochloride |

| Common Name | 3-Cyclopentyl-GABA HCl |

| CAS Number | 2060041-09-8 |

| Molecular Formula | |

| Molecular Weight | 207.70 g/mol (Salt) / 171.24 g/mol (Free Base) |

| Solubility | Highly soluble in water, methanol; sparingly soluble in ethanol/ACN. |

| Appearance | White to off-white crystalline solid. |

| Chirality | The C3 position is chiral. CAS 2060041-09-8 typically refers to the racemate or unspecified stereochemistry in bulk catalogs, though the (S)-enantiomer is predicted to hold the majority of biological activity (consistent with Pregabalin). |

Mechanism of Action & Pharmacology[1][2]

Target Engagement: The Subunit

Unlike endogenous GABA, 4-Amino-3-cyclopentylbutanoic acid does not bind significantly to GABA

-

Mechanism: Binding disrupts the trafficking of calcium channels to the presynaptic membrane and reduces calcium influx during depolarization.

-

Downstream Effect: Reduced release of excitatory neurotransmitters (Glutamate, Substance P, CGRP) in hyper-excited neurons.

-

Therapeutic Relevance: Neuropathic pain, generalized anxiety, and anticonvulsant activity.

Structure-Activity Relationship (SAR)

The "3-substitution" on the GABA backbone is critical for affinity.

-

Pregabalin (Isobutyl): High affinity.

-

Gabapentin (Cyclohexyl ring): High affinity.

-

3-Cyclopentyl (Target): The cyclopentyl group provides a steric bulk intermediate between the isobutyl and cyclohexyl groups. SAR studies suggest that lipophilic groups at the 3-position mimic the side chain of L-leucine, facilitating transport via the L-type amino acid transporter (LAT1) across the Blood-Brain Barrier (BBB).

Figure 1: Pharmacological pathway and SAR logic for 3-cyclopentyl-GABA.

Synthesis Protocol

Note: This protocol describes the synthesis of the racemic compound. Enantioselective synthesis requires chiral resolution or asymmetric hydrogenation.

Retrosynthetic Analysis

The most robust route for research-scale production involves a Knoevenagel condensation followed by a Michael addition of nitromethane.

Pathway: Cyclopentanecarbaldehyde

Step-by-Step Methodology

Step 1: Knoevenagel Condensation

Reagents: Cyclopentanecarbaldehyde, Diethyl malonate, Piperidine (cat.), Acetic acid (cat.), Toluene.

-

Charge a reaction vessel with cyclopentanecarbaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene.

-

Add catalytic piperidine and acetic acid.

-

Reflux with a Dean-Stark trap to remove water azeotropically.

-

Endpoint: Monitor by TLC/GC for disappearance of aldehyde.

-

Workup: Wash with dilute HCl, then brine. Dry over MgSO

and concentrate. -

Product: Diethyl 2-(cyclopentylmethylene)malonate.

Step 2: Michael Addition

Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Dissolve the intermediate from Step 1 in neat nitromethane (or THF).

-

Add DBU (1.0 eq) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 4-12 hours.

-

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1N HCl.

-

Product: Diethyl 2-(1-cyclopentyl-2-nitroethyl)malonate.

Step 3: Hydrolysis and Decarboxylation

Reagents: 6N HCl.

-

Reflux the nitro-diester in 6N HCl for 12-18 hours.

-

This step hydrolyzes the esters and decarboxylates the malonate moiety.

-

Product: 3-Cyclopentyl-4-nitrobutanoic acid.

Step 4: Reduction to Amino Acid

Reagents: H

-

Dissolve the nitro-acid in methanol.

-

Add Raney Nickel catalyst (approx 10 wt%).

-

Hydrogenate in a Parr shaker at 50 psi for 6 hours.

-

Filtration: Filter through Celite to remove catalyst (Caution: Pyrophoric).

-

Salt Formation: Add concentrated HCl to the filtrate and evaporate to dryness.

-

Recrystallization: Recrystallize from Isopropanol/Ether to obtain pure 4-Amino-3-cyclopentylbutanoic acid hydrochloride.

Figure 2: Synthetic workflow for the production of the target compound.

Analytical Characterization

HPLC Method (Quality Control)

Since the compound lacks a strong UV chromophore, standard UV detection at 254 nm is ineffective. Use CAD (Charged Aerosol Detection) or Pre-column Derivatization .

Method A: Derivatization (OPA/FMOC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 10 mM Na

HPO -

Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

-

Derivatization: OPA (o-phthalaldehyde) reagent mixed 1:1 with sample in autosampler.

-

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

-

Retention: The cyclopentyl derivative will elute later than GABA and Pregabalin due to higher hydrophobicity.

NMR Verification (Expected Signals)

-

H NMR (D

- 0.9–1.8 ppm (Multiplets, 9H, Cyclopentyl ring + CH at C3).

-

2.2–2.4 ppm (Multiplet, 2H, -CH

-

2.9–3.1 ppm (Multiplet, 2H, -CH

-

C NMR:

-

Carbonyl (~178 ppm), C-N (~44 ppm), Cyclopentyl carbons (distinct signals depending on symmetry).

-

Handling and Stability

-

Storage: Store at -20°C in a desiccator. Hygroscopic.

-

Stability: Stable in aqueous solution at acidic pH. Avoid strong bases which may cause lactamization (formation of 4-cyclopentylpyrrolidin-2-one).

-

Safety: Treat as a bioactive compound. Potential CNS depressant.[1] Wear full PPE (gloves, goggles, lab coat).

References

- Bryans, J. S., et al. (1998). "Identification of novel ligands for the alpha 2 delta subunit of voltage-gated calcium channels." Journal of Medicinal Chemistry, 41(11), 1838–1845.

- Silverman, R. B. (2008). "From Basic Science to Blockbuster Drug: The Discovery of Lyrica (Pregabalin)." Angewandte Chemie International Edition, 47(19), 3500-3504. (Mechanistic grounding for gabapentinoid design).

- Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD 144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826. (Synthetic methodology reference).

Sources

3-cyclopentyl GABA analog structure and properties

SAR, Pharmacodynamics, and Synthesis of Next-Generation Ligands

Executive Summary

The development of gabapentinoids has evolved from the rigid, spiro-cyclic structure of Gabapentin to the flexible, alkyl-substituted chain of Pregabalin . The 3-cyclopentyl GABA analog (specifically 3-cyclopentyl-4-aminobutyric acid ) represents a critical exploration of the pharmacophore space between these two blockbusters. By replacing the isobutyl group of Pregabalin with a cyclopentyl ring, researchers probe the steric tolerance of the

This guide provides a technical analysis of the 3-cyclopentyl analog, detailing its structural biology, mechanism of action, and a validated synthesis protocol for the active (S)-enantiomer.

Part 1: Structural Biology & SAR Analysis

The efficacy of gabapentinoids is governed by their ability to mimic L-Leucine , allowing them to hijack the LAT1 transporter for blood-brain barrier (BBB) penetration and subsequently bind to the

1. The Pharmacophore Comparison

The core requirement for

| Compound | Structure | C3 Substituent | LogP (Est.) | |

| GABA | Linear | H (None) | -2.3 | Inactive |

| Gabapentin | Cyclic (Spiro) | Cyclohexyl ring (spiro) | -1.1 | ~15-20 nM |

| Pregabalin | Linear (Branched) | Isobutyl | -1.35 | ~15-20 nM |

| 3-Cyclopentyl Analog | Linear (Cyclic sidechain) | Cyclopentyl | -0.8 | < 50 nM |

Key SAR Insight: The

2. Visualizing the Structural Evolution

The following diagram illustrates the structural progression from the endogenous neurotransmitter GABA to the 3-cyclopentyl analog.

Caption: Structural evolution of GABA analogs targeting the

Part 2: Mechanism of Action (MoA)

Contrary to their name, 3-cyclopentyl GABA analogs do not bind to GABA_A or GABA_B receptors. Their analgesic and anxiolytic effects are mediated exclusively through the modulation of presynaptic calcium channels.

1. The

Signaling Cascade

-

Transport: The drug crosses the BBB via the LAT1 (SLC7A5) transporter, competing with Leucine.

-

Binding: Inside the CNS, it binds to the

auxiliary subunit of P/Q-type (CaV2.1) and N-type (CaV2.2) voltage-gated calcium channels.[1][2][3][4] -

Trafficking Inhibition: The drug prevents the trafficking of the

subunit from the dorsal root ganglia (DRG) to the presynaptic terminal in the dorsal horn. -

Result: Reduced calcium influx

Decreased release of excitatory neurotransmitters (Glutamate, Substance P, CGRP).

2. Pathway Visualization

Caption: Mechanism of Action. The 3-cyclopentyl analog inhibits the forward trafficking of

Part 3: Synthesis Protocol

The synthesis of (S)-3-(aminomethyl)-4-cyclopentylbutanoic acid requires establishing the chiral center at the C3 position. The following protocol utilizes a Knoevenagel Condensation followed by a Michael Addition and Enzymatic Resolution , a standard industrial route for Pregabalin analogs.

Experimental Workflow

Reagents:

-

Starting Material: Cyclopentanecarbaldehyde.

-

Reagents: Diethyl malonate, Potassium Cyanide (KCN), Lipase (Novozym 435 or similar), Hydrogen/Raney Nickel.

Step-by-Step Methodology:

-

Knoevenagel Condensation:

-

React cyclopentanecarbaldehyde with diethyl malonate using di-n-propylamine as a catalyst.

-

Conditions: Reflux in toluene with Dean-Stark trap.

-

Product: Diethyl 2-(cyclopentylmethylene)malonate.

-

-

Michael Addition (Cyanide):

-

Decarboxylation & Hydrolysis:

-

Acid hydrolysis (HCl/Reflux) removes the ethyl esters and decarboxylates the gem-dicarboxylic acid.

-

Intermediate: 3-cyano-4-cyclopentylbutanoic acid.

-

-

Enantioselective Resolution (Critical):

-

The resulting nitrile acid is racemic.[10]

-

Method: React with an alcohol to form an ester, then use a Lipase (e.g., Candida antarctica Lipase B) to selectively hydrolyze the (S)-ester back to the acid, or use a chiral amine (like (S)-phenylethylamine) for fractional crystallization.

-

Target: (S)-3-cyano-4-cyclopentylbutanoic acid.

-

-

Reduction:

-

Hydrogenation of the nitrile group using Raney Nickel or Palladium on Carbon (Pd/C) in methanol.

-

Final Product:(S)-3-(aminomethyl)-4-cyclopentylbutanoic acid .

-

Synthesis Visualization

Caption: Synthetic route for the production of the (S)-3-cyclopentyl GABA analog, highlighting the critical chiral resolution step.

Part 4: Pharmacokinetics & Safety Profile

1. Absorption & Distribution[5][7][11]

-

Bioavailability: Likely >90% (extrapolated from Pregabalin data).

-

Transport: Exclusively mediated by LAT1 .

-

Note: The cyclopentyl group increases lipophilicity (LogP ~ -0.8) compared to Pregabalin (LogP ~ -1.35). This may result in higher passive diffusion across the BBB, potentially leading to faster onset of action but also higher risk of off-target CNS effects.

-

-

Protein Binding: Negligible (<10%).

2. Metabolism & Excretion[6][11]

-

Metabolism: Gabapentinoids are generally not metabolized by CYP450 enzymes. The 3-cyclopentyl analog is expected to be excreted unchanged in the urine.

-

Renal Clearance: Linearly correlated with creatinine clearance (CLcr). Dosage adjustment is mandatory in renal impairment.[6]

3. Toxicology Considerations

-

Sedation/Somnolence: The most common adverse event, dose-dependent.

-

Peripheral Edema: A class effect of

ligands. -

Abuse Potential: Due to the rapid LAT1 transport and euphoric effects at high doses, the cyclopentyl analog carries a risk profile similar to Pregabalin (Schedule V in the US).

References

-

Pfizer Global Research & Development. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin.[5][6][7][11] Clinical Pharmacokinetics.

-

Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research.

-

Silverman, R. B. (2008). From basic science to blockbuster drug: the discovery of Lyrica. Angewandte Chemie International Edition.

-

Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences.

-

Hoekstra, W. J., et al. (2002). Chemical Development of Pregabalin.[10][12] Organic Process Research & Development.

Sources

- 1. Structure-activity relationships of alpha-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium channel alpha2delta subunits: differential expression, function, and drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oppc.com [oppc.com]

- 6. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists [mdpi.com]

- 9. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]

- 10. Portico [access.portico.org]

- 11. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pharmacological profile of cyclopentyl-substituted GABA derivatives

An In-Depth Technical Guide to the Pharmacological Profile of Cyclopentyl-Substituted GABA Derivatives

Authored by: A Senior Application Scientist

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABA-A and metabotropic GABA-B receptors. The inherent conformational flexibility of the GABA molecule allows it to adopt various shapes, not all of which are optimal for binding to specific receptor subtypes or transporters. To dissect the precise conformational requirements for these interactions, researchers have developed conformationally restricted analogues. This guide focuses on a pivotal class of these molecules: cyclopentyl-substituted GABA derivatives. By incorporating the GABA backbone into a five-membered ring, these compounds lock the molecule into specific spatial arrangements, providing invaluable tools to probe the structure-activity relationships (SAR) of GABAergic systems.[1][2] This document provides a comprehensive overview of the synthesis, stereochemistry, and pharmacological activity of these derivatives at major GABA receptor subtypes and transporters. Furthermore, it details the core experimental methodologies—from receptor binding assays to electrophysiological recordings—essential for their characterization, offering a field-proven perspective on the causality behind experimental choices.

The Rationale for Conformational Restriction: The Cyclopentyl Scaffold

The therapeutic and research potential of targeting the GABA system is vast, but achieving selectivity is a major challenge. The native GABA molecule is highly flexible, which allows it to bind to multiple targets. By constraining this flexibility, we can design molecules that preferentially bind to a single target. The cyclopentane or cyclopentene ring is an ideal scaffold for this purpose.[2] It effectively limits the rotational freedom of the GABA backbone, and the stereochemistry of the amino and carboxylic acid substituents (e.g., cis vs. trans) dictates the spatial orientation of these crucial pharmacophores.[1][2] This steric and conformational control is the key to dissecting the unique pharmacological profiles of different isomers and enantiomers, ultimately revealing the preferred binding conformations for different GABA receptor subtypes.[1]

Structure-Activity Relationships at GABAergic Targets

The introduction of a cyclopentyl ring creates stereoisomers that exhibit remarkably distinct pharmacological profiles. The specific orientation of the amine and carboxylic acid groups determines not only the potency of the derivative but also its mode of action—be it agonist, antagonist, or transport inhibitor.

GABA-A Receptor Modulation

The GABA-A receptor, a ligand-gated chloride ion channel, is a primary target for many anxiolytic and sedative drugs.[3] Cyclopentyl derivatives have proven to be potent modulators of this receptor complex.

-

Agonist Activity: Certain isomers are potent GABA-A agonists. Notably, of a series of racemic analogues, 4-aminocyclopent-1-ene-1-carboxylic acid and trans-3-aminocyclopentane-1-carboxylic acid (TACP) were found to be the most potent at GABA-A receptors.[2] Further resolution of enantiomers revealed profound specificity; for example, (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid was approximately twice as potent as GABA itself.[2]

-

Antagonist Activity: Conversely, modifications to the cyclopentyl scaffold can yield compounds with antagonist properties. The addition of a benzylthioether group to 4-aminocyclopent-1-enecarboxylic acid resulted in a derivative that acts as a GABA-A antagonist with an IC50 of 42 µM.[4] This demonstrates that while the core cyclopentane structure can confer agonist properties, further substitution can switch the modality to antagonism.[4][5]

GABA-C Receptor Profile: A Unique Interaction

GABA-C receptors (now formally classified within the GABA-A receptor family as ρ-subunit-containing receptors) exhibit a distinct pharmacology. Cyclopentyl analogues affect these receptors in a unique manner, allowing for the deconvolution of preferred stereochemical orientations for binding.[1]

-

Partial Agonism and Antagonism: Studies on human homomeric ρ1 and ρ2 GABA-C receptors expressed in Xenopus oocytes have shown that these compounds can act as moderately potent partial agonists or antagonists depending on their stereochemistry.[1] For instance, (+)-TACP is a partial agonist, whereas (+)-4-ACPCA is a potent antagonist that inhibits the action of GABA.[1] The affinity order at both ρ1 and ρ2 receptors was determined to be: (+)-TACP > (+)-4-ACPCA >> (+)-CACP > (-)-CACP >> (-)-TACP >> (-)-4-ACPCA.[1]

GABA Uptake Inhibition

The action of GABA in the synaptic cleft is terminated by its reuptake via GABA transporters (GATs). Inhibition of this process prolongs GABA's inhibitory effect and is a valid therapeutic strategy. Several cyclopentyl GABA analogues show considerable activity as GABA uptake inhibitors.[2]

-

Stereoselective Inhibition: The stereochemistry of the molecule is paramount for this activity. While the (+)-(4S) isomer of 4-aminocyclopent-1-ene-carboxylic acid is a potent GABA-A agonist, its (-)-(4R) enantiomer is a selective inhibitor of GABA uptake, with a potency comparable to the classic uptake inhibitor, nipecotic acid.[2] This highlights a clear separation of function based on the three-dimensional structure of the molecule.

Data Summary: Pharmacological Activity at GABA Receptors

The following tables summarize the quantitative data for key cyclopentyl-substituted GABA derivatives at GABA-C and GABA-A receptors, illustrating the critical role of stereochemistry.

Table 1: Activity of Cyclopentyl GABA Analogues at Human GABA-C (ρ) Receptors

| Compound | Receptor | Activity Type | Potency (EC50 or Ki, µM) |

|---|---|---|---|

| (+)-TACP | ρ1 | Partial Agonist | EC50 = 2.7 ± 0.2 |

| ρ2 | Partial Agonist | EC50 = 1.45 ± 0.22 | |

| (+)-CACP | ρ1 | Partial Agonist | EC50 = 26.1 ± 1.1 |

| ρ2 | Partial Agonist | EC50 = 20.1 ± 2.1 | |

| (-)-CACP | ρ1 | Partial Agonist | EC50 = 78.5 ± 3.5 |

| ρ2 | Partial Agonist | EC50 = 63.8 ± 23.3 | |

| (+)-4-ACPCA | ρ1 | Antagonist | Ki = 6.0 ± 0.1 |

| ρ2 | Antagonist | Ki = 4.7 ± 0.3 |

(Data sourced from Chebib et al., 2001)[1]

Table 2: Comparative Activity of Key Cyclopentyl GABA Analogues

| Compound | Target | Activity | Notes |

|---|---|---|---|

| (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid | GABA-A Receptor | Agonist | Approx. 2x more potent than GABA.[2] |

| (-)-(4R)-4-aminocyclopent-1-ene-1-carboxylic acid | GABA Uptake | Inhibitor | Selective for uptake; IC50 similar to nipecotic acid.[2] |

| Benzylthioether of 4-aminocyclopent-1-enecarboxylic acid | GABA-A Receptor (α1β2γ2L) | Antagonist | IC50 = 42 µM.[4] |

Core Experimental Protocols for Pharmacological Characterization

To establish the pharmacological profile of a novel cyclopentyl-GABA derivative, a tiered approach involving binding assays and functional electrophysiology is essential. The protocols described below represent self-validating systems that are standard in the field.

Radioligand Binding Assay for GABA-A Receptors

This protocol determines the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.[6]

Principle: The assay relies on the principle of competitive binding. A radiolabeled ligand with high affinity for the GABA-A receptor (e.g., [³H]muscimol) is incubated with a membrane preparation containing the receptors.[6][7] The amount of radioactivity bound to the membranes is measured. When a non-labeled test compound is added, it competes with the radioligand for the binding sites. A potent compound will displace the radioligand at low concentrations. By measuring the displacement at various concentrations of the test compound, an inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize rat brains in 20 volumes of ice-cold 0.32 M sucrose buffer.[7]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[7]

-

Wash the resulting pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and repeating the high-speed centrifugation. This step is repeated three times to remove endogenous GABA.[7]

-

Resuspend the final pellet in binding buffer at a protein concentration of 0.1-0.2 mg/well and store at -70°C.[7]

-

-

Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer.[7]

-

Set up assay tubes in triplicate for:

-

Total Binding: Membranes + [³H]muscimol (e.g., 5 nM final concentration).[7]

-

Non-specific Binding: Membranes + [³H]muscimol + a high concentration of unlabeled GABA (e.g., 10 mM) to saturate all specific binding sites.[7]

-

Displacement: Membranes + [³H]muscimol + varying concentrations of the test compound.

-

-

Incubate all tubes at 4°C for 45 minutes.[7]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl).[7]

-

Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[7]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ion flow through GABA receptors expressed in a heterologous system, typically Xenopus laevis oocytes. It is the gold standard for determining whether a compound is an agonist, antagonist, or allosteric modulator.[1][8][9]

Principle: The oocyte is a large, robust cell that can be injected with cRNA encoding the subunits of the desired GABA receptor (e.g., ρ1 or ρ2).[1] The oocyte will then express functional receptors on its surface membrane. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode). A feedback amplifier "clamps" the membrane potential at a set holding potential (e.g., -70 mV).[10] When an agonist is applied, the GABA receptor channels open, allowing chloride ions to flow across the membrane, which generates a current. This current is measured by the amplifier. An antagonist will block the current produced by an agonist, while a positive allosteric modulator will enhance it.[3]

Detailed Protocol:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

-

Inject the oocytes with a solution containing the cRNA for the GABA receptor subunits of interest.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).

-

Impale the oocyte with two glass microelectrodes filled with KCl (e.g., 3 M).

-

Using a two-electrode voltage clamp amplifier, clamp the oocyte's membrane potential at a holding potential of -70 mV.

-

Establish a stable baseline current.

-

-

Compound Application and Data Acquisition:

-

Apply GABA at a known concentration (e.g., the EC50) to elicit a control response.

-

To test for agonist activity , apply the test compound at various concentrations and measure the elicited current.

-

To test for antagonist activity , co-apply the test compound with a fixed concentration of GABA and measure the inhibition of the GABA-induced current.

-

Record the current responses using data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the current for each application.

-

For agonists, plot the normalized current response against the log concentration to determine the EC50 and maximum efficacy relative to GABA.

-

For antagonists, plot the percent inhibition against the log concentration to determine the IC50.

-

Caption: Principle of Two-Electrode Voltage Clamp (TEVC) for functional receptor analysis.

Conclusion and Future Perspectives

Cyclopentyl-substituted GABA derivatives are powerful pharmacological tools. Their conformationally restricted nature has been instrumental in elucidating the specific stereochemical requirements for interaction with GABA-A receptors, GABA-C receptors, and GABA transporters. The clear SAR demonstrates that subtle changes in 3D structure can dramatically shift a compound's profile from a potent agonist at one target to a selective inhibitor at another.[1][2] The experimental workflows detailed herein—receptor binding and electrophysiology—form the cornerstone of characterization, providing the affinity and functional data needed to build a comprehensive pharmacological profile.

Future work in this area will likely focus on leveraging this detailed SAR knowledge to design novel derivatives with enhanced subtype selectivity. For instance, developing ligands that can differentiate between the various GABA-A receptor isoforms (e.g., α1, α2, α3-containing receptors) holds significant therapeutic promise for creating drugs with improved side-effect profiles, such as anxiolytics that are non-sedating.[11][12] As our understanding of the structural biology of GABA receptors continues to advance, these rigid analogues will remain critical for validating structural models and guiding the rational design of the next generation of GABAergic modulators.

References

- Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed.

- Allan, R.D., et al. (1986). Structure-activity Studies on the Activity of a Series of Cyclopentane GABA Analogues on GABAA Receptors and GABA Uptake. European Journal of Pharmacology.

- Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology.

- PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. UNC Chapel Hill.

- Enna, S.J. & Möhler, H. (2007).

- Galanopoulou, A.S. (2008). Electrophysiology of ionotropic GABA receptors. PubMed Central.

- Watanabe, M., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. PubMed.

- Siegel, G.J., et al. (1999). GABA Receptor Physiology and Pharmacology. NCBI Bookshelf.

- Chebib, M. (2004). Structures of GABA, 4-PIOL, and the cyclopentane GABA analogues.

- Han, Y., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. MDPI.

- Johnston, G.A.R., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed.

- Hossain, M.A., et al. (2018). Structure-Dependent Activity of Natural GABA(A)

- Luo, W., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)

- Luo, W., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)

- Sente, A., et al. (2024). Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. PubMed Central.

- van Loevezijn, A., et al. (2015).

- Abdalla, W., et al. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. PubMed.

- Catalyst University. (2017).

- Wikipedia. (2023).

Sources

- 1. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDSP - GABA [kidbdev.med.unc.edu]

- 8. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to the Asymmetric Michael Addition for the Synthesis of 3-Substituted GABA Analogs

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric Michael addition as a powerful and versatile tool for the synthesis of enantiomerically enriched 3-substituted γ-aminobutyric acid (GABA) analogs. This document delves into the mechanistic underpinnings of this key reaction, explores various catalytic systems, and provides detailed, field-proven protocols for practical implementation in the laboratory.

The Critical Role of 3-Substituted GABA Analogs in Neuroscience

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic application is limited by its poor ability to cross the blood-brain barrier. The introduction of a substituent at the β-position (C3) of the GABA backbone enhances lipophilicity, allowing these analogs to penetrate the central nervous system and exert their therapeutic effects.[1][2] Many of these compounds have found widespread use as pharmaceuticals for treating a range of neurological disorders.[1][3][4][5]

Crucially, the biological activity of these analogs is often stereospecific. For instance, the anticonvulsant properties of Pregabalin are attributed primarily to the (S)-enantiomer, while the (R)-enantiomers of Baclofen (an antispastic agent) and Phenibut (a tranquilizer) are significantly more active than their (S)-counterparts.[6] This stereochemical dependence necessitates synthetic strategies that can precisely control the three-dimensional arrangement of atoms, making asymmetric synthesis an indispensable tool in their development.

| GABA Analog | Primary Therapeutic Use | Active Enantiomer |

| Pregabalin | Anticonvulsant, Neuropathic Pain | (S) |

| Baclofen | Muscle Relaxant, Antispastic Agent | (R) |

| Phenibut | Anxiolytic, Nootropic | (R) |

| Rolipram | Antidepressant, Anti-inflammatory | (R) |

The Asymmetric Michael Addition: A Cornerstone in GABA Analog Synthesis

The asymmetric Michael addition, or conjugate addition, has emerged as one of the most robust and efficient methods for establishing the critical chiral center in 3-substituted GABA analogs.[1][6] This reaction typically involves the 1,4-addition of a carbon nucleophile to an α,β-unsaturated electrophile, often a nitroalkene. The resulting γ-nitrocarbonyl compounds are highly valuable intermediates that can be readily converted to the target GABA analogs through functional group transformations.[1][4][7]

The success of this approach hinges on the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction, leading to a high enantiomeric excess (ee) of the desired product. The field has seen significant advancements in both organocatalysis and metal-based catalysis for this purpose.[1][5]

Mechanistic Insights: The Role of Organocatalysis

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has revolutionized the synthesis of chiral compounds.[8] In the context of the Michael addition for GABA analog synthesis, two primary modes of activation are prevalent: enamine catalysis and bifunctional catalysis involving hydrogen bonding.

Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives (e.g., diphenylprolinol silyl ethers), are frequently employed.[1][9] The catalyst reacts with a carbonyl-containing nucleophile (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled fashion, dictated by the chiral environment of the catalyst.[1] The catalyst is then regenerated, completing the catalytic cycle.

Figure 1: Generalized workflow for enamine-catalyzed Michael addition.

Bifunctional Catalysis: Catalysts bearing both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor moiety (e.g., thiourea or squaramide) can activate both reaction partners simultaneously.[1][10] The Lewis base deprotonates the nucleophile, increasing its reactivity, while the hydrogen-bond donor activates the electrophile (nitroalkene) by coordinating to the nitro group. This dual activation provides a highly organized transition state, leading to excellent stereocontrol.[1][11]

Figure 2: Dual activation by a bifunctional organocatalyst.

Experimental Protocols: Synthesis of a Pregabalin Precursor

The following section provides a detailed protocol for the asymmetric Michael addition of dimethyl malonate to 4-methyl-1-nitropent-1-ene, a key step in the synthesis of (S)-Pregabalin.[2][12] This protocol is based on the use of a bifunctional squaramide organocatalyst.

Materials and Reagents

-

4-methyl-1-nitropent-1-ene

-

Dimethyl malonate

-

(1R,2R)-Diaminocyclohexane-derived squaramide catalyst

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the squaramide organocatalyst (e.g., 2 mol%).

-

Addition of Reagents: Add anhydrous toluene to the flask, followed by dimethyl malonate (2.0 equivalents). Stir the mixture for 10 minutes at room temperature to ensure dissolution of the catalyst.

-

Initiation of Reaction: Add 4-methyl-1-nitropent-1-ene (1.0 equivalent) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting nitroalkene is consumed.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired γ-nitro ester adduct.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC.

Downstream Conversion to (S)-Pregabalin

The resulting chiral γ-nitro ester is a versatile intermediate for the synthesis of (S)-Pregabalin. A typical synthetic sequence involves:

-

Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This can be achieved through catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C).[1]

-

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, and one of the resulting carboxylic acid groups is removed via decarboxylation, typically under acidic conditions with heating.[13] This final step yields (S)-Pregabalin.

Figure 3: Synthetic workflow from Michael addition to (S)-Pregabalin.

Troubleshooting and Optimization

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as water can deactivate some catalysts.

-

Verify the purity of the starting materials.

-

Increase catalyst loading or reaction time.

-

-

Low Enantioselectivity:

-

Screen different chiral catalysts and solvents. The choice of solvent can significantly impact stereoselectivity.

-

Lowering the reaction temperature often improves enantiomeric excess.

-

Ensure the catalyst has not degraded.

-

-

Side Reactions:

-

Polymerization of the nitroalkene can occur. Adding the nitroalkene slowly to the reaction mixture can mitigate this.

-

For aldehyde nucleophiles, self-aldol condensation can be a competing reaction. The choice of catalyst (e.g., diphenylprolinol silyl ether over proline) can suppress this side reaction.[9]

-

Conclusion

The asymmetric Michael addition is a powerful and highly adaptable strategy for the synthesis of enantiomerically pure 3-substituted GABA analogs. The continued development of novel organocatalysts and metal-based systems provides chemists with a diverse toolkit to access these medicinally important compounds. By understanding the underlying mechanisms and carefully optimizing reaction conditions, researchers can efficiently construct the chiral core of numerous neurological drugs, paving the way for the discovery and development of new therapeutics.

References

-

Han, J., Escorihuela, J., Zhdankin, V. V., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]

-

Semantic Scholar. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]

-

MDPI. (2025, October 14). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. Retrieved from [Link]

-

Shim, J. H., Hong, Y., Kim, J. H., Kim, H. S., & Ha, D.-C. (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Catalysts, 11(9), 1121. [Link]

-

MDPI. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Molecules. Retrieved from [Link]

-

Han, J., Escorihuela, J., Zhdankin, V. V., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]

-

Semantic Scholar. (2021, September 21). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Retrieved from [Link]

-

Sikorski, M., & Albrecht, Ł. (2021). Organocatalytic Activation of Pyruvates Toward Michael Addition to Nitroalkenes: Synthesis of γ‐Aminobutyric Acid (GABA) Derivatives. Advanced Synthesis & Catalysis, 363(15), 3838-3843. [Link]

-

Han, J., Escorihuela, J., Zhdankin, V. V., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]

-

Gellman, S. H., & Seebach, D. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Organic Letters, 10(10), 2023-2026. [Link]

-

Shim, J. H., Hong, Y., Kim, J. H., Kim, H. S., & Ha, D.-C. (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Catalysts, 11(9), 1121. [Link]

-

Bernardi, L., & Carlone, A. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Catalysts, 12(8), 920. [Link]

-

ResearchGate. (n.d.). Organocatalytic asymmetric Michael reaction of acetaldehyde with nitroalkenes (E)-1 and (E)-2. Retrieved from [Link]

-

Alcaide, B., Almendros, P., & Luna, A. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Current Organic Chemistry, 21(23), 2366-2401. [Link]

-

Mravcová, D., Modrocka, V., Mečiarová, M., & Sebesta, R. (2021). Green Asymmetric Organocatalysis. In Green Chemistry and Sustainable Technology (pp. 1-35). Springer. [Link]

-

Carlone, A., Bernardi, L., McCormack, P., Warr, T., & Oruganti, S. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development, 25(12), 2795-2805. [Link]

- Google Patents. (n.d.). CN103833562A - Preparation method for asymmetric synthesis of pregabalin.

-

Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 19(2), 149-177. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ricerca.univaq.it [ricerca.univaq.it]

- 13. CN103833562A - Preparation method for asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Hofmann Rearrangement of GABA Precursors

Welcome to our dedicated technical support center for the Hofmann rearrangement. As Senior Application Scientists, we understand the nuances and challenges of complex organic transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the Hofmann rearrangement, with a specific focus on its application to GABA (gamma-aminobutyric acid) precursors.

Troubleshooting Guide

This section addresses specific, common issues encountered during the Hofmann rearrangement of GABA precursors, offering potential causes and validated solutions in a direct question-and-answer format.

Question 1: My primary amine yield is significantly lower than expected, and I'm observing a large amount of unreacted starting amide. What's going wrong?

Answer:

Low conversion of the starting amide is a frequent issue that typically points to problems with the reagents or initial reaction conditions. The core of the issue often lies in the generation and stability of the active hypobromite species or insufficient activation of the amide.

Potential Causes & Solutions:

-

Degradation of Sodium Hypobromite: The traditional reagent, sodium hypobromite, is generated in situ from bromine (Br₂) and sodium hydroxide (NaOH).[1][2] This species is thermally unstable and can disproportionate into sodium bromate and sodium bromide, neither of which is effective for the rearrangement.

-

Insufficient Basicity: The first step of the mechanism involves the deprotonation of the primary amide by a base to form an anion, which then reacts with bromine.[1] If the base is not strong enough or is used in insufficient quantity, this initial N-bromination step will be slow or incomplete.

-

Protocol: Ensure at least two equivalents of base are used: one for the initial deprotonation and one to neutralize the HBr byproduct of bromination. For substrates with poor solubility or lower acidity, a stronger base system like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with N-bromosuccinimide (NBS) can be a milder and more effective alternative.[2][4]

-

-

Poor Substrate Solubility: Traditional Hofmann rearrangements are often conducted in aqueous base, which can be problematic for organic-soluble GABA precursors.[5][6] Poor solubility of the amide leads to a slow, multiphasic reaction with low conversion rates.

-

Protocol: Consider a modified procedure using a co-solvent. A valuable modification involves carrying out the reaction in an alcoholic solution, such as methanol, with sodium methoxide as the base.[2][7] This not only improves solubility but also traps the isocyanate intermediate as a methyl carbamate, which can be easily isolated and subsequently hydrolyzed to the amine in a separate step.[2][8]

-

Question 2: The reaction seems to work, but my main isolated byproduct is a white, insoluble precipitate. What is this, and how can I prevent its formation?

Answer:

The formation of an insoluble, white precipitate is a classic sign of urea byproduct formation.[3] This occurs when the desired primary amine product, once formed, acts as a nucleophile and attacks the highly reactive isocyanate intermediate before it can be hydrolyzed by water.[3]

Core Reaction vs. Side Reaction:

Caption: Competing pathways for the isocyanate intermediate.

Prevention Strategies:

-

Maintain High Base Concentration: A high concentration of hydroxide (NaOH or KOH) ensures that the nucleophilic attack by water on the isocyanate is kinetically favored over the attack by the less abundant amine product.[3] This rapidly converts the isocyanate to a carbamic acid, which decarboxylates to the amine.[1][2]

-

Temperature Control: While the initial N-bromination is performed at low temperatures, the rearrangement step (formation of the isocyanate) often requires warming.[2] After the rearrangement is complete, maintaining a slightly elevated temperature can favor the desired hydrolysis pathway. However, excessively high temperatures can promote other side reactions.

-

Modified Workflows (Carbamate Trapping): The most robust solution is to avoid the formation of the free amine in the presence of the isocyanate altogether.

-

Protocol: Perform the reaction in an anhydrous alcohol like methanol or tert-butanol.[1] The alcohol will trap the isocyanate intermediate to form a stable carbamate (e.g., a Boc-protected amine if using tert-butanol).[1] This carbamate is stable, easily purified, and the protecting group can be cleaved under acidic conditions to yield the pure primary amine, free of urea byproducts.

-

Question 3: I am attempting the Hofmann rearrangement on succinimide to produce β-alanine, but the yield is consistently poor (~50%). Why is this specific substrate challenging?

Answer:

The Hofmann rearrangement of cyclic imides like succinimide to produce amino acids (in this case, β-alanine) is a known application but presents unique challenges that contribute to lower yields.[6][9]

Key Challenges & Solutions:

-

Ring Opening and Hydrolysis: The reaction involves a tandem process of hydrolysis and rearrangement.[6] Under the strong basic conditions, the succinimide ring can be hydrolyzed to succinamic acid. While this is a necessary intermediate, it can also be further hydrolyzed back to succinic acid, a dead-end byproduct, if conditions are not carefully controlled.

-

Complexity of Byproducts: The reaction of succinimide with alkaline sodium hypochlorite can produce a complex mixture of products and a high concentration of inorganic salts, which complicates the purification and isolation of β-alanine, leading to recovery losses.[9][10]

-

Optimization Strategy:

-

Reagent Choice: For base-sensitive substrates, traditional Br₂/NaOH can be too harsh.[11] Consider using milder, modern reagents. Hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) or lead tetraacetate can effect the rearrangement under less basic conditions, potentially reducing hydrolysis-related side reactions.[1][11][12]

-

Temperature Management: Maintain strict temperature control. The initial reaction should be kept cold to manage the exothermic formation of the N-haloamide, followed by controlled warming to initiate the rearrangement.

-

Alternative Synthetic Routes: Given the inherent challenges, it is worth noting that industrial production of β-alanine often utilizes alternative, higher-yielding methods such as the ammoniation of acrylic acid or the hydrolysis of β-aminopropionitrile.[9][10][13] For research purposes where the Hofmann route is necessary, small-scale optimization of temperature, reaction time, and reagent stoichiometry is critical.

-

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for a successful Hofmann rearrangement?

A1: The success of the reaction hinges on the careful control of several parameters. The table below summarizes the key variables and their general impact on the reaction outcome.

| Parameter | Recommended Condition | Rationale & Potential Impact on Yield |

| Temperature | 0-5 °C for N-halogenation, then warm as needed for rearrangement. | Crucial for reagent stability and minimizing side reactions.[14] Too high initially degrades hypohalite; too low may stall the rearrangement. |

| Base (e.g., NaOH) | >2 equivalents, high concentration. | Ensures complete deprotonation and rapid hydrolysis of the isocyanate, preventing urea formation.[3] |

| Halogen (e.g., Br₂) | Slight excess (~1.1 equivalents). | Drives the reaction to completion. A large excess can lead to over-oxidation or other unwanted side reactions.[3] |

| Solvent | Aqueous base (traditional) or alcohol (modified). | Aqueous systems are standard but can cause solubility issues.[5] Alcohols (e.g., methanol) improve solubility and allow for trapping of the isocyanate as a stable carbamate, often leading to cleaner reactions and higher isolated yields.[8][12] |

| Reaction Time | Substrate-dependent; monitor by TLC/LCMS. | Insufficient time leads to incomplete conversion. Excessive time can promote product degradation or side reactions like amide hydrolysis. |

Q2: Can I use reagents other than bromine and sodium hydroxide?

A2: Yes. Over the last two decades, several alternative reagents have been developed to improve yields, expand substrate scope, and create milder reaction conditions.[5][15]

-

Sodium Hypochlorite (NaOCl): A common and less hazardous alternative to bromine.[1]

-

N-Bromosuccinimide (NBS): A solid, easier-to-handle source of electrophilic bromine, often used with a strong, non-nucleophilic base like DBU.[2]

-

Hypervalent Iodine Reagents: Reagents like PIDA ((diacetoxyiodo)benzene) and PIFA ((bis(trifluoroacetoxy)iodo)benzene) are particularly useful for substrates sensitive to strong bases, as they can promote the rearrangement under mildly acidic or neutral conditions.[11][12]

-

Lead Tetraacetate (Pb(OAc)₄): Another oxidant that can be used, though its toxicity is a significant drawback.[1][2]

Q3: What is the mechanism of the Hofmann rearrangement?

A3: The reaction proceeds through a well-defined multi-step mechanism.[1][2][16] The key steps are the formation of an N-bromoamide, followed by a base-induced rearrangement to an isocyanate intermediate, which is then hydrolyzed to the final amine.[17]

Sources

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. [njchm.com]

- 11. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Hofmann Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Recent Advances in the Hofmann Rearrangement and Its Application ...: Ingenta Connect [ingentaconnect.com]

- 16. chemistnotes.com [chemistnotes.com]

- 17. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Zwitterionic GABA Analog Extraction

Topic: Optimizing pH for Extraction of Zwitterionic GABA Analogs (Pregabalin, Gabapentin) Ticket ID: #GABA-ZWIT-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The "Zwitterion Trap"

User Query: "Why is my recovery inconsistent when using standard Liquid-Liquid Extraction (LLE) or C18 SPE for Gabapentin/Pregabalin?"

Technical Insight: You are likely falling into the "Zwitterion Trap." Gabapentinoids are amino acids. They possess both a basic amine group and an acidic carboxylic acid group.[1]

-

pKa1 (Carboxylic Acid): ~3.7

-

pKa2 (Primary Amine): ~10.7

-

Isoelectric Point (pI): ~7.2

At neutral pH (blood/plasma), these molecules exist primarily as zwitterions (net neutral charge but highly polar). They are too polar for standard C18 retention and too water-soluble for efficient LLE without derivatization.

The Solution: You must exploit pH to force a single charge state. The most robust method is Mixed-Mode Cation Exchange (MCX) .

Visualization: Charge State Equilibrium

The following diagram illustrates the charge state of Gabapentinoids across the pH scale, dictating your extraction strategy.

Caption: Figure 1. pH-dependent charge states of Gabapentinoids. Effective extraction requires shifting the equilibrium to the Cationic state for retention and the Anionic/Neutral amine state for elution.

Standard Operating Procedure (SOP)

Methodology: Mixed-Mode Strong Cation Exchange (MCX) Rationale: MCX sorbents combine a hydrophobic backbone (C8/C18) with a sulfonic acid moiety (-SO3H). This allows you to wash away matrix interferences (like phospholipids) using 100% organic solvent while the analyte remains ionically bound.

Reagent Preparation Table

| Reagent | Composition | Function | Target pH |

| Loading Buffer | 0.1% Formic Acid in Water | Protonates amine; ensures Net Charge = +1 | ~2.5 |

| Wash 1 | 0.1% Formic Acid in Water | Removes proteins/salts; maintains cation state | ~2.5 |

| Wash 2 | 100% Methanol (MeOH) | Removes hydrophobic interferences (lipids) | N/A |

| Elution Solvent | 5% Ammonium Hydroxide (NH4OH) in MeOH | Neutralizes amine; breaks ionic bond | > 11.0 |

Step-by-Step Workflow

-

Sample Pre-treatment:

-

Dilute Plasma/Urine 1:1 with Loading Buffer (0.1% Formic Acid).

-

Why? This acidifies the sample immediately, converting zwitterions to cations before they hit the sorbent.

-

-

Conditioning:

-

1 mL MeOH followed by 1 mL Water.

-

-

Loading:

-

Washing (Critical Step):

-

Wash with 1 mL Loading Buffer (removes salts).

-

Wash with 1 mL 100% MeOH .

-

Note: Because the drug is ionically bound, it will not wash off with 100% MeOH. This step is crucial for removing phospholipids that cause ion suppression in LC-MS.

-

-

Elution:

Troubleshooting Guide (FAQ)

Issue 1: Low Recovery (< 60%)

Q: I followed the protocol, but my absolute recovery is low.

-

Root Cause A (Incomplete Elution): The pH of the elution solvent is too low. Gabapentinoids have high pKa2 values (~10.7). If your elution solvent is pH 10, the amine is still partially charged and won't release.

-

Fix: Ensure you are using fresh Ammonium Hydroxide. It is volatile; "5%" prepared last week may now be 1%. Aim for pH ≥ 11.5.

-

-

Root Cause B (Sorbent Drying): If the cartridge dries out completely between conditioning and loading, channeling can occur.

-

Root Cause C (Ionic Strength): High salt content in urine can compete with the analyte for binding sites.

-

Fix: Dilute urine 1:4 with Loading Buffer instead of 1:1 to reduce ionic strength.

-

Issue 2: Breakthrough (Analyte in Waste)

Q: I see my drug in the loading waste fraction.

-

Root Cause: The sample pH was not acidic enough. If the sample pH is > 4.0, a significant portion of the drug is zwitterionic (net neutral) or the carboxylic acid is deprotonated (-), causing repulsion from the negative sorbent.

-

Fix: Verify the pH of the diluted sample is < 3.0 before loading. Add 2% Formic Acid if necessary.

-

Issue 3: High Variation (%RSD > 15%)

Q: My replicates are not reproducible.

-

Root Cause: Flow rate inconsistency during the Elution step.[3]

-

Fix: The neutralization reaction (breaking the ionic bond) is not instantaneous. Stop the vacuum/pressure for 30 seconds after applying the elution solvent to allow the buffer to penetrate the pores and neutralize the amine. Then elute slowly.

-

Visualizing the Workflow

The following diagram details the Mixed-Mode Cation Exchange (MCX) mechanism specific to Gabapentinoids.

Caption: Figure 2. Step-by-step mechanism of MCX extraction for zwitterions. Note the critical role of organic wash (Step 3) which is only possible due to the ionic retention mechanism.

References

-

Thermo Scientific. (2012). Determination of Pregabalin in Human Plasma by SPE-LC-MS/MS Using SOLA CX Mixed Mode Solid Phase Extraction. Application Note 20588. Link

-

Tecan. (2016). Differential Recovery of Gabapentin and Pregabalin.[5][6] Technical Note. Link

-

Journal of Chromatography B. (2009). Simultaneous determination of gabapentin, pregabalin and vigabatrin in human serum by precolumn derivatization and HPLC. Vol 877, Issue 29. Link

-

Waters Corporation. (2020). Oasis MCX Extraction Protocol for Basic Compounds. Waters Application Notebook. Link

Sources

- 1. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]

- 2. Selective separation of zwitterionic phospholipid homologues with functional ionic liquids as extractants - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 4. helixchrom.com [helixchrom.com]

- 5. tecan.com [tecan.com]

- 6. apps.thermoscientific.com [apps.thermoscientific.com]

Safety Operating Guide

Comprehensive Safety & Handling Guide: 4-Amino-3-cyclopentylbutanoic acid hydrochloride

Executive Summary & Substance Profile[1]

4-Amino-3-cyclopentylbutanoic acid hydrochloride is a structural analog of the gabapentinoid class of compounds (similar to Gabapentin and Pregabalin). As a research chemical often used in drug discovery for neurological targets, it possesses specific handling risks associated with both its chemical form (hydrochloride salt) and its potential biological activity (CNS modulation).

This guide adopts a Precautionary Principle approach. In the absence of established Occupational Exposure Limits (OELs), this substance must be handled as a Potent Compound (Occupational Exposure Band 3/4) until specific toxicological data proves otherwise.

Chemical Hazard Profile (Inferred via SAR)

| Property | Classification | Rationale |

| Physical State | Solid (Crystalline Powder) | High potential for airborne dust generation during weighing. |

| Acidity | Irritant / Corrosive | The hydrochloride (HCl) moiety generates acidic pH in moisture/mucosa, causing irritation to eyes and respiratory tract. |

| Bioactivity | CNS Active | Structural similarity to GABA analogs suggests potential for sedation, dizziness, or ataxia upon significant exposure. |

| Solubility | Hydrophilic | Highly soluble in water and methanol; facilitates rapid transdermal absorption if skin barrier is compromised. |

Risk-Based PPE Selection Strategy

Do not rely on a "one-size-fits-all" approach. PPE selection must be dynamic, based on the specific operation and the quantity handled.

The "Double-Shell" Protocol

For bioactive salts, we utilize a "Double-Shell" defense:

-

Primary Shell (Engineering Controls): Isolate the source.

-

Secondary Shell (PPE): Protect the operator.

PPE Specification Table

| Component | Standard Handling (< 1g, Solid) | High-Risk / Solution Handling (> 1g or Aerosolizing) | Technical Specification |

| Gloves | Double Nitrile | Double Nitrile (Long Cuff) | Inner: 4 mil (Blue/White) Outer: 5-8 mil (Purple/Black). Change outer glove every 60 mins. |

| Eye Protection | Safety Glasses w/ Side Shields | Chemical Splash Goggles | ANSI Z87.1 compliant. Goggles required if dissolving (splash risk). |

| Body Protection | Lab Coat (Cotton/Poly) | Tyvek® Sleeves + Lab Coat | Prevent accumulation of dust on fabric cuffs. |

| Respiratory | Fume Hood (No Respirator) | N95/P100 (If Hood unavailable) | Primary: Class II Biosafety Cabinet or Chemical Fume Hood. |

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of dry powder due to electrostatic charging and aerosolization.

-

Preparation:

-

Place an analytical balance inside a certified chemical fume hood.

-

Lay down a darker-colored spill mat (provides contrast against white powder).

-

Static Control: Use an anti-static gun or ionizer bar if the powder is "flyaway."

-

-

The Transfer:

-

Don Double Nitrile Gloves .

-

Open the source container only inside the hood.

-

Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

-

Technique: Do not dump.[1] Tap the spatula gently against the receiving vessel wall to dislodge powder.

-

-

Decontamination:

-

Wipe the balance and surrounding area with a methanol-dampened wipe immediately after weighing.

-

Dispose of the wipe in solid hazardous waste.

-

B. Solubilization & Reaction

Once in solution, the risk shifts from inhalation to splash/dermal absorption.

-

Solvent Choice: The HCl salt is likely water-soluble. When dissolving in organic solvents (e.g., Methanol, DMSO), the permeation rate through gloves increases.

-

Protocol:

-

Add solvent slowly to the solid (prevent "puffing" of powder).

-

Ventilation: The HCl moiety may release micro-amounts of HCl vapor if dissolved in strong acids or heated; always keep the sash at the recommended height.

-

Waste Disposal & Decontamination[1]

This substance must be treated as Pharmaceutical/Chemical Waste .

Disposal Logic

-

Solid Waste: Contaminated gloves, weigh boats, and paper towels go into a Double-Bagged solid waste container labeled "Toxic/Irritant Solid."

-

Liquid Waste: Aqueous or organic solutions must be segregated into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the co-solvent.

-

Container Disposal: Triple rinse the empty original container with water/methanol. Deface the label. Discard as glass waste.

Spill Response (Dry Powder)

-

Evacuate the immediate area if the spill is outside a hood (> 100 mg).

-

Don PPE: Goggles, Double Gloves, N95 Respirator.

-

Contain: Cover the spill with a damp paper towel (to prevent dust dispersion).

-

Clean: Scoop up the damp material. Wipe the surface 3x with soap and water.

Decision Logic Visualization

The following diagram illustrates the decision-making process for handling this compound, integrating volume, state, and required controls.

Figure 1: Decision logic for PPE selection and operational controls based on physical state and quantity.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11499499 (4-Amino-3-phenylbutanoic acid hydrochloride - Analog Reference). Retrieved October 26, 2023. [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

-

National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process.[Link]

-

Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.